An In-depth Technical Guide to o-Tolyl-acetyl Chloride
An In-depth Technical Guide to o-Tolyl-acetyl Chloride
CAS Number: 10166-09-3
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
o-Tolyl-acetyl chloride, also known by its IUPAC name 2-(2-methylphenyl)acetyl chloride, is a reactive acyl chloride that serves as a crucial intermediate and building block in synthetic organic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it is employed to introduce the o-tolylacetyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
o-Tolyl-acetyl chloride is a moisture-sensitive liquid that requires careful handling under inert atmospheric conditions. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10166-09-3 | [1][2] |
| Molecular Formula | C₉H₉ClO | [1][2] |
| Molecular Weight | 168.62 g/mol | [1][2] |
| IUPAC Name | 2-(2-methylphenyl)acetyl chloride | [2] |
| Synonyms | o-Tolylacetyl chloride, 2-Methylbenzeneacetyl chloride | [1][2] |
| Appearance | Pale pink liquid | [1] |
| Boiling Point | 84 °C at 1.5 mmHg | [1] |
| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | CC1=CC=CC=C1CC(=O)Cl | [2] |
| InChIKey | FKMIBYMTHOJWCY-UHFFFAOYSA-N | [2] |
| Sensitivity | Moisture Sensitive | [1] |
Synthesis and Experimental Protocols
The most common and efficient laboratory-scale synthesis of o-tolyl-acetyl chloride involves the chlorination of its corresponding carboxylic acid, o-tolylacetic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation due to the clean conversion and the volatile nature of the byproducts.[3][4][5]
Experimental Protocol: Synthesis of o-Tolyl-acetyl chloride from o-Tolylacetic Acid
This protocol describes a general procedure for the synthesis of o-tolyl-acetyl chloride using thionyl chloride.
Materials and Equipment:
-
o-Tolylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with a reflux condenser and a gas outlet/bubbler
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend o-tolylacetic acid (1.0 eq.) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with gentle stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.[6]
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material's methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The crude o-tolyl-acetyl chloride can be purified by vacuum distillation to yield a clear, pale pink liquid.
Figure 1. Workflow for the synthesis of o-tolyl-acetyl chloride.
Reactivity and Mechanism
The reactivity of o-tolyl-acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[7] The primary reaction mechanism is nucleophilic addition-elimination.
In this two-step process, a nucleophile first adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. This mechanism facilitates the formation of a variety of derivatives, including esters, amides, and thioesters.[7]
Figure 2. Nucleophilic addition-elimination mechanism.
Applications in Drug Development and Organic Synthesis
o-Tolyl-acetyl chloride is a valuable reagent for introducing the 2-methylphenylacetyl group into molecules, a step that can modulate the lipophilicity, steric profile, and ultimately the biological activity of a compound.[7] A significant application is in the synthesis of ligands for metal-based therapeutics.
Synthesis of N-Heterocyclic Carbene (NHC) Ligand Precursors
N-heterocyclic carbenes (NHCs) are a class of ligands that form stable complexes with transition metals, leading to compounds with catalytic and medicinal properties. o-Tolyl-acetyl chloride is used to synthesize N-substituted acetamides, which are precursors to the imidazolium salts that generate NHCs upon deprotonation. These metal-NHC complexes have shown promising antibacterial activity.[7]
Experimental Protocol: Acylation of an Amine with o-Tolyl-acetyl chloride
This protocol provides a general method for the synthesis of an N-substituted-2-(o-tolyl)acetamide, a precursor to an NHC ligand.
Materials and Equipment:
-
A primary or secondary amine (e.g., n-butylamine)
-
o-Tolyl-acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Methodology:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve o-tolyl-acetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
The product can be purified by recrystallization or silica gel column chromatography.
Figure 3. Experimental workflow for the acylation of an amine.
Biological Activity of Derived Compounds
As o-tolyl-acetyl chloride is a synthetic intermediate, it does not have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to bioactive molecules. For instance, silver(I) and gold(I) NHC complexes, synthesized from ligands derived from o-tolyl-acetyl chloride, have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]
Quantitative Data: Antibacterial Activity of Related NHC-Metal Complexes
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative NHC-gold complexes against various bacterial strains, illustrating the therapeutic potential of this class of compounds.
| Complex ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Reference |
| Complex 3 | 20 | 10 | 10 | [9] |
| Complex 4 | 20 | 10 | 10 | [9] |
| Complex 6 | 10 | 10 | 10 | [9] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The methylene protons (CH₂) adjacent to the carbonyl group would likely appear as a singlet around δ 4.0-4.3 ppm. The aromatic protons would be observed as a multiplet in the region of δ 7.1-7.4 ppm.
-
¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm. The methylene carbon should appear around δ 50-55 ppm, and the methyl carbon around δ 18-20 ppm. The aromatic carbons would resonate in the typical δ 125-140 ppm region.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1785-1815 cm⁻¹.
Safety and Handling
o-Tolyl-acetyl chloride is a corrosive and moisture-sensitive compound that must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It reacts vigorously with water and other protic solvents to release corrosive hydrogen chloride gas. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[2]
References
- 1. JP2005529148A - Chemical process - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
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